molecular formula C20H18N4O5S B2631068 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide CAS No. 921839-77-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B2631068
CAS No.: 921839-77-2
M. Wt: 426.45
InChI Key: AWJMFOADFCWARP-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include the corresponding amine derivatives and substituted pyridazine derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-9-17(22-23-19)14-4-7-16(8-5-14)21-20(25)15-6-10-18(24(26)27)13(2)12-15/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJMFOADFCWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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